4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide
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Overview
Description
Synthesis Analysis
The asymmetric synthesis of benzhydrylpiperazine derivatives has been a focal point in research, aiming to achieve potent and selective activities through structural modifications. A notable example includes the use of Davis-Ellmann-type sulfonamide chemistry for the asymmetric synthesis of enantiomers with enhanced biological activities (Gao et al., 2011).
Molecular Structure Analysis
The molecular structure of benzhydrylpiperazine derivatives has been elucidated through X-ray diffraction studies. For instance, a novel derivative, 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine, displayed a chair conformation for the piperazine ring and a distorted tetrahedral geometry around the sulfur atom, indicating the importance of structural conformation in determining the compound's biological activity (Naveen et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of benzhydrylpiperazine derivatives can be influenced by substituents on the piperazine ring and the nature of the sulfonyl group. These modifications can significantly affect the compound's biological activities and its interaction with biological receptors (Shim et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility and crystallization behavior, of benzhydrylpiperazine derivatives are crucial for their application and efficacy. The crystallization of these compounds in different polymorphic forms can exhibit distinct physical properties, which is critical for their formulation and biological activity (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of benzhydrylpiperazine derivatives, including their reactivity and stability, are essential for their biological function. The synthesis and characterization of these compounds reveal their potential for modification and optimization for specific biological activities. For example, the introduction of sulfonyl and nitro groups has been explored for enhancing the antimicrobial activities of these compounds (Vinaya et al., 2009).
Scientific Research Applications
Antimicrobial Activity
Research has shown that piperazine derivatives exhibit promising antimicrobial properties. In a study by Patil et al. (2021), new piperazine derivatives demonstrated significant growth inhibition against various bacterial and fungal strains. This indicates the potential of 4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide in antimicrobial applications (Patil et al., 2021).
Synthesis and Structural Analysis
Lv et al. (2013) synthesized novel pyrazole carboxamide derivatives containing a piperazine moiety, emphasizing the structural diversity and potential of compounds like 4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide for various scientific applications (Lv et al., 2013).
CB1 Receptor Antagonists
Gao et al. (2011) studied benzhydrylpiperazine derivatives as hCB1 receptor antagonists, highlighting their potential in pharmaceutical applications. This research could be relevant for understanding the activity of 4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide in similar receptor interactions (Gao et al., 2011).
Crystal Structure Determination
Safko et al. (2012) conducted a study on the crystal structures of N,N'-disubstituted piperazines, which is crucial for understanding the chemical properties and potential applications of compounds like 4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide (Safko et al., 2012).
Skeletal Muscle Sodium Channel Blockers
A study by Catalano et al. (2008) on constrained analogs of tocainide as skeletal muscle sodium channel blockers may have implications for the use of similar compounds like 4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide in treating muscle-related conditions (Catalano et al., 2008).
Safety And Hazards
Future Directions
The results from the performed molecular docking studies were promising, since the observed data could be used to develop more potent antimicrobials . There is still a great need for novel and more efficient drug candidates . Therefore, further studies on the relationships between the structure of the heterocyclic scaffolds and the detected antimicrobial properties are merited .
properties
IUPAC Name |
4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O/c25-21-11-13-22(14-12-21)26-24(29)28-17-15-27(16-18-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHONTBBAFZEOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide |
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